molecular formula C16H15O4Si B12351843 CID 53424918

CID 53424918

Katalognummer: B12351843
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: LVHHAHZUNGHZOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 53424918” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 53424918 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory methods, ensuring that the process is economically viable and environmentally sustainable. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions: CID 53424918 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under suitable conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Wissenschaftliche Forschungsanwendungen

CID 53424918 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets. Industrial applications could include its use in the production of materials or as a catalyst in various chemical processes .

Wirkmechanismus

The mechanism of action of CID 53424918 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 53424918 can be identified based on structural similarities and functional group analysis. These compounds may share similar chemical properties and biological activities, but each compound also has unique features that distinguish it from others .

Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a distinct set of chemical reactions and exhibit unique biological activities. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C16H15O4Si

Molekulargewicht

299.37 g/mol

InChI

InChI=1S/C16H15O4Si/c17-15(20-21)16(18-11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10,16H,11-12H2

InChI-Schlüssel

LVHHAHZUNGHZOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(C(=O)O[Si])OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.